molecular formula C12H17NO2S B2569717 tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 59713-55-2

tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2569717
CAS No.: 59713-55-2
M. Wt: 239.33
InChI Key: OMFVRGPHQLADHO-UHFFFAOYSA-N
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Description

The tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound serves as a critical precursor in the synthesis of complex heterocyclic molecules with significant biological activity. Its primary research value lies in its application for developing novel antiviral agents . The core cyclopenta[b]thiophene structure is a key motif in potent compounds investigated as therapeutic agents, where it is often functionalized with carbamoyl groups to enhance biological targeting . Furthermore, the reactive amino and ester groups on this scaffold make it an ideal starting material for generating diverse chemical libraries. It is commonly used to synthesize Schiff base ligands for coordination chemistry by reacting with aldehydes, a process that expands its utility in creating compounds for material science and pharmaceutical screening . The tert-butyl ester group offers distinct advantages in synthetic routes, including potential as a protective group that can be cleaved under mild acidic conditions to reveal the carboxylic acid, enabling further diversification. This versatility solidifies its role as a fundamental building block for researchers focusing on the synthesis of biologically active heterocycles, including those utilizing rearrangement strategies like the Dimroth Rearrangement to access complex molecular architectures .

Properties

IUPAC Name

tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)9-7-5-4-6-8(7)16-10(9)13/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVRGPHQLADHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the amino and carboxylate groups. One common synthetic route involves the cyclization of a suitable precursor, such as a diketone, in the presence of a thiophene-forming reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted thiophenes or other derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have shown promise as antitumor agents due to their ability to inhibit microtubule polymerization, which is critical in cancer cell division .

Biological Studies

This compound can act as a probe or inhibitor in biological systems, aiding researchers in elucidating biochemical pathways. It has been noted for its potential interactions with specific enzymes or receptors, which could lead to significant modulation of biological processes. For example, studies have indicated that related thiophene derivatives exhibit anti-inflammatory and antioxidant activities, making them suitable candidates for further biological evaluations .

Materials Science

In materials science, this compound is utilized in developing materials with tailored properties. Its derivatives have been employed in creating conductive polymers and coatings that possess specific electrical or mechanical properties. The versatility of thiophene derivatives allows them to be integrated into dyes and sensors as well .

Case Studies

StudyApplicationFindings
Antitumor Activity Pharmaceutical ChemistryCompounds derived from this structure showed IC₅₀ values ranging from 0.78 to 18 nM against various cancer cell lines .
Antioxidant Properties Biological StudiesThiophene derivatives demonstrated significant inhibition of lipid peroxidation, showcasing their potential as antioxidants .
Material Development Materials ScienceUtilization in conductive polymers has led to advancements in sensor technology .

Mechanism of Action

The mechanism by which tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, with data derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₉H₁₁NO₂S 197.25 170–174 Methyl ester, amino, thiophene Intermediate for Schiff bases (e.g., anti-inflammatory agents)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₀H₁₃NO₂S 211.28 Not reported Ethyl ester, amino, thiophene Precursor to thienotriazolopyrimidines (anti-cancer agents)
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile C₈H₈N₂S 164.23 161 Carbonitrile, amino, thiophene Building block for heterocyclic systems (e.g., kinase inhibitors)
Ethyl 2-(3-allyl-4-oxothienopyrimidinylthio)acetamido derivative C₂₇H₂₅N₃O₄S₃ 551.74 166–170 Thienopyrimidine, acetamide Falcipain-2 inhibition (anti-malarial activity)

Key Comparisons

Ester Group Effects

  • Methyl vs. Ethyl vs. tert-Butyl Esters :

  • The methyl ester (MW 197.25) and ethyl ester (MW 211.28) are smaller and more polar than the tert-butyl analog, which likely has a higher molecular weight (~225–230 g/mol) and significantly reduced solubility in aqueous media due to the bulky tert-butyl group .
  • The tert-butyl ester is expected to exhibit greater hydrolytic stability compared to methyl or ethyl esters, making it preferable for prolonged storage or reactions under basic conditions .

Functional Group Modifications

  • Carboxylate Esters vs. Carbonitrile :

  • Replacing the ester with a carbonitrile group (as in compound 2c ) reduces molecular weight (164.23 vs. ~211–230 g/mol) and alters electronic properties. The electron-withdrawing nitrile group may enhance reactivity in cyclization or nucleophilic substitution reactions . Amino Group Derivatives:
  • Schiff base formation (e.g., with 2-hydroxybenzaldehyde ) or acetamide substitution (e.g., in anti-malarial derivatives ) modifies biological activity. The tert-butyl ester’s steric bulk may hinder such derivatization unless optimized for specific target interactions.

Biological Activity Ethyl ester derivatives are pivotal in synthesizing thienotriazolopyrimidines, which demonstrate cytotoxicity against cancer cell lines (e.g., HepG2 and MCF-7) . The tert-butyl analog’s enhanced lipophilicity could improve cell membrane permeability, though this requires experimental validation. Methyl ester derivatives are precursors to anti-inflammatory Schiff bases , while carbonitrile analogs serve as intermediates for kinase inhibitors .

Research Findings and Data

Spectroscopic Data

  • Ethyl ester : $ ^1H $ NMR (CDCl₃, 400 MHz): δ 6.09 (s, 2H, NH₂), 2.71 (t, 2H), 2.53 (t, 2H), 1.87–1.61 (m, 2H) .
  • Methyl ester : IR (KBr): 1706 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) for Schiff base derivatives .

Biological Activity

Tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a thiophene ring fused to a cyclopentane structure. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₁O₂S
  • Molecular Weight : Approximately 239.32 g/mol
  • Physical State : Pale brown crystalline form or powder at room temperature

The unique structure of this compound, characterized by the presence of a tert-butyl group and an amino group, enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and steroid hormone synthesis. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antimicrobial properties.

Biological Activities

  • Anticancer Potential :
    • Research indicates that compounds incorporating thiophene structures exhibit promising anticancer activity. For instance, related compounds have shown submicromolar growth inhibition (GI50) values against various cancer cell lines, suggesting that tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may also possess significant antiproliferative properties .
    • A study highlighted the ability of certain thiophene derivatives to induce cell cycle arrest and apoptosis in cancer cells, mechanisms that could be relevant for this compound as well .
  • Enzyme Inhibition :
    • The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which are essential for the metabolism of many drugs. This inhibition could lead to enhanced therapeutic effects or reduced toxicity of co-administered drugs.
  • Anti-inflammatory and Antimicrobial Properties :
    • Similar thiophene derivatives have been reported to exhibit anti-inflammatory effects, indicating a potential for the compound to be explored in inflammatory disease models.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC₉H₁₃N₁O₂SLower molecular weight; simpler structure
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC₁₀H₁₅N₁O₂SIntermediate properties; varied biological activities
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC₁₁H₁₇N₁O₂SSimilar reactivity; potential applications in drug development

This compound stands out due to its bulky tert-butyl group, which may influence its stability and reactivity compared to its methyl, ethyl, and propyl counterparts.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds similar to tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can effectively inhibit cancer cell proliferation across various lines such as A549 (lung cancer) and CAKI-1 (kidney cancer), with GI50 values indicating potent activity .
  • Mechanistic Insights :
    • Mechanistic studies reveal that these compounds can induce apoptosis thro

Q & A

Q. What green chemistry approaches are applicable to its synthesis?

  • Methodological Answer :
  • Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Recover triethylamine via distillation .
  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes .

Q. How should stability studies be designed for derivatives under physiological conditions?

  • Methodological Answer :
  • Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks; monitor hydrolysis via HPLC .
  • pH profiling : Assess stability in buffers (pH 1–10) to identify labile groups (e.g., tert-butyl esters degrade at pH < 2) .

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